2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol
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Overview
Description
This compound is a norepinephrine reuptake inhibitor . It affects the m-opioid receptors, activating them to mimic endorphins, which leads to euphoria, anxiety suppression, and relaxation .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of tapentadol, a related compound, has been patented . Another study reported the efficient synthesis of a structurally similar compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, via base-catalysed Michael additions .Scientific Research Applications
Catalytic Reactions
A rhodium complex catalyzed the reaction of aryl methyl ethers and thioesters, including the use of S-(p-Chlorophenyl) p-(dimethylamino)benzothioate, demonstrating the compound's utility in organic synthesis and catalytic processes (Arisawa et al., 2012).
NMR Spectroscopy
Selective T1 measurements on 2,6-dimethyl-1,4-dimethoxybenzene explored the dipolar interaction and rotational diffusion, indicating the potential of similar compounds for detailed molecular dynamics studies (Bovée & Smidt, 1973).
Pyrolysis Studies
Pyrolysis of methoxyphenols like 2-methoxyphenol and 2,6-dimethoxyphenol was studied, showing their potential as proxies for terrestrial biomass in understanding chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Chiral Aminocarbene Complexes
Enantiomerically pure axially chiral aminocarbene complexes of chromium were prepared, showcasing the compound's applications in stereochemistry and the study of racemization barriers (Meca et al., 2008).
Analytical Characterization
Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs was conducted, highlighting the compound's relevance in forensic science and analytical chemistry (Zuba & Sekuła, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 8-hydroxyquinolines, have been described as copper and zinc ionophores .
Biochemical Pathways
The alteration of cellular ion homeostasis, as seen with similar compounds, can have downstream effects on various biochemical pathways, potentially influencing cellular functions .
Result of Action
Similar compounds have been shown to cause significant cytotoxicity, suggesting that this compound might have similar effects .
Future Directions
The compound and its related compounds have potential for various applications. For instance, amphiphilic copolymers of a similar compound, DMAEMA, have been synthesized and studied for their stimuli-responsive self-assembly behavior . Such compounds may find applications in biomedical fields, including drug delivery systems, tissue engineering, and theranostics .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-6-methoxy-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-5-9(7-12(2)3)11(13)10(6-8)14-4/h5-6,13H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPASJZYYJFCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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